Nelociguat
Overview
Description
Nelociguat is a Guanylate cyclase stimulator drug . It was initially developed by Bayer AG and its highest R&D status is Phase 1 . The therapeutic areas of Nelociguat include Cardiovascular Diseases .
Synthesis Analysis
Nelociguat has the IUPAC name methyl (4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate . Its InChI Code is 1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26) .
Molecular Structure Analysis
The molecular formula of Nelociguat is C19H17FN8O2 . It has a molecular weight of 408.39 . The InChIKey of Nelociguat is FTQHGWIXJSSWOY-UHFFFAOYSA-N .
Chemical Reactions Analysis
Nelociguat is a stimulator of soluble guanylate cyclase (sGC) . It is an active metabolite of riociguat .
Physical And Chemical Properties Analysis
Nelociguat has a molecular weight of 408.39 . It is a solid substance . The storage temperature of Nelociguat is 4°C .
Scientific Research Applications
Scientific Research Methodologies and Frameworks
Interdisciplinary Research and Impact
Interdisciplinary research is essential for addressing complex scientific questions, such as those involving Nelociguat. Studies highlight the significance of combining knowledge from different disciplines to enhance scientific and societal impacts. For example, the role of interdisciplinary research in increasing citations and scientific impact suggests that collaborative efforts could be beneficial in studying Nelociguat's broader applications (Jian Wang, B. Thijs, W. Glänzel, 2014).
Collaborative Research Across Boundaries
Collaborative research, involving multidisciplinary teams and sometimes spanning across multiple organizations, has been shown to foster innovation and success in scientific endeavors. This approach, emphasizing the need for effective coordination, could be instrumental in exploring Nelociguat's applications beyond its current use. Studies on collaborative efforts highlight how different levels of coordination predict the success of scientific projects (Jonathon N. Cummings, Sara Kiesler, 2005).
Crowdsourcing Science
Crowdsourcing in science represents a paradigm shift, enabling large-scale collaboration that can accelerate scientific discovery and enhance the quality of research. This model, promoting inclusiveness, transparency, and increased rigor, could be particularly useful in gathering diverse insights and experimental data on Nelociguat's potential applications across various scientific fields (E. Uhlmann et al., 2019).
Nonlocal Electrostatic Approach in Research
While not directly related to Nelociguat, the principles of nonlocal electrostatic (NE) theory illustrate the importance of considering the collective properties of systems in scientific research. Such theoretical frameworks could inform the molecular and cellular studies of Nelociguat, providing insights into its mechanisms of action at the nanoscale (A. A. Kornyshev, M. A. Vorotyntsev, 1980).
Future Directions
properties
IUPAC Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQHGWIXJSSWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nelociguat | |
CAS RN |
625115-52-8 | |
Record name | Nelociguat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NELOCIGUAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A18LL56O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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